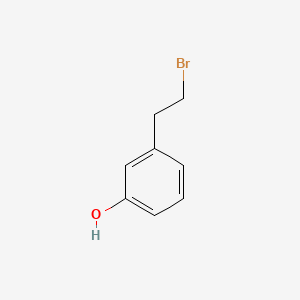

3-(2-Bromoethyl)phenol

Descripción general

Descripción

“3-(2-Bromoethyl)phenol” is an organic compound with the molecular formula C8H9BrO and a molecular weight of 201.06 . It is a pale-yellow to yellow-brown liquid and is a derivative of phenol, which consists of a benzene ring bonded to a hydroxyl group .

Synthesis Analysis

The synthesis of substituted phenols, such as “this compound”, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids can be smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 . This indicates that the compound consists of a phenol moiety with a bromoethyl group attached .

Chemical Reactions Analysis

Phenols, including “this compound”, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . Phenols can also undergo various reactions such as halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Physical and Chemical Properties Analysis

Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses . This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The boiling point of phenols increases with an increase in the number of carbon atoms .

Aplicaciones Científicas De Investigación

Nucleophilic Attack Mechanisms

3-(2-Bromoethyl)phenol plays a role in the study of nucleophilic attacks on π-allyl Pd complexes, leading to the production of various intermediates and final products in chemical synthesis. The use of phenol derivatives in these reactions demonstrates diverse mechanisms and regioselectivity based on substituent types (Organ, Miller, & Konstantinou, 1998).

Micellar Media and Microemulsions

Studies have explored the reactivity of phenols, including this compound, in micellar media and microemulsions. These environments significantly affect the reaction yield and reactivity, offering insights into the influence of the medium on chemical reactions (Currie, 2004).

Crystal Structure Analysis

Research on Schiff base compounds, including those derived from this compound, provides valuable information on their crystal structures and potential applications. These studies often focus on the synthesis, characterization, and biological activities of these compounds (Wang, Nong, Sht, & Qi, 2008).

Biodegradation Studies

Investigations into the anaerobic biodegradation of brominated phenols like this compound have enhanced understanding of environmental processes. These studies assess the impact of various electron acceptors on the biodegradation pathways (Monserrate & Häggblom, 1997).

Catalysis and Chemical Synthesis

Research involving this compound extends to its role in catalysis and the synthesis of complex molecules. This includes studies on the formation of specific compounds and the influence of different catalysts on product distribution (Modrogan, Valkenberg, & Hoelderich, 2009).

Copper(II) Complexes and Oxidation Reactions

The formation and characterization of copper(II) complexes involving this compound derivatives are of interest for understanding oxidation reactions and potential industrial applications (Roy & Manassero, 2010).

Corrosion Inhibition and Electrochemical Studies

This compound derivatives are used in studies focusing on corrosion inhibition and electrochemical properties. These investigations provide insights into the protective capabilities of certain compounds in industrial applications (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).

DNA Binding and Urease Inhibition

Studies have shown that derivatives of this compound can have significant interactions with DNA, along with applications in urease inhibition and antioxidant properties. These findings are important in the fields of biochemistry and pharmacology (Rasool et al., 2021).

Reactivity with Bromine and Chlorine

Research involving the reaction of bromine and chlorine with phenolic compounds, including this compound, contributes to understanding the reactivity of natural organic matter and the formation of disinfection by-products in water treatment (Criquet et al., 2015).

Cleavage of Ethers

The use of this compound in the study of ether cleavage, particularly in green chemical methods, is notable for its implications in environmental chemistry and sustainable practices (Boovanahalli, Kim, & Chi, 2004).

Mecanismo De Acción

Phenols, including “3-(2-Bromoethyl)phenol”, are potent proteolytic agents . They can dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

“3-(2-Bromoethyl)phenol” should be handled with care. It is advised to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion . If swallowed, immediate medical assistance should be sought . The product should be handled only in a closed system or with appropriate exhaust ventilation .

Direcciones Futuras

The potential reduction of waste by electrochemical strategies, in comparison to chemical strategies, is an important driving force to their development . Therefore, the search for safe and sustainable methods for the synthesis of bromohydrins, as well as modern and accurate methods for their detection and analysis, will continue .

Propiedades

IUPAC Name |

3-(2-bromoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGNESVRGGEZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341323 | |

| Record name | 3-(2-Bromoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52059-50-4 | |

| Record name | 3-(2-Bromoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

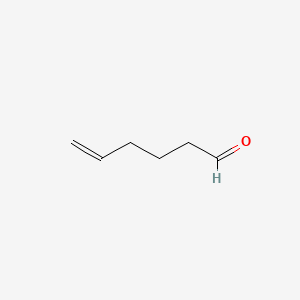

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-](/img/structure/B1605074.png)

![4,4'-methylenebis[N,N-dimethyl-2-nitroaniline]](/img/structure/B1605076.png)